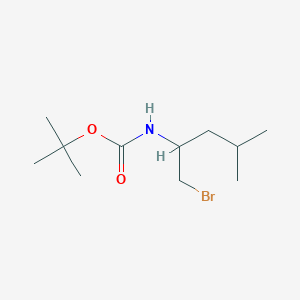![molecular formula C15H17NO4S B2869096 Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate CAS No. 857039-92-0](/img/structure/B2869096.png)
Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}thiophene-2-carboxylate” is a chemical compound. It is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It is important during peptide manufacturing .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thiophene ring, a carboxylate group, and a dimethyl-2,6-dioxocyclohexylidene group .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of the specified compound exhibit significant antimicrobial properties. A study by Ghorab et al. (2017) synthesized a new series of derivatives showing promising antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria and fungi, with some compounds displaying higher activity compared to reference drugs. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis Methodologies
Another area of application is in the field of synthetic chemistry, where derivatives of the compound are utilized in novel synthesis techniques. Sahu et al. (2015) reported an efficient synthesis of tetrasubstituted thiophenes via a one-pot multicomponent protocol, demonstrating the compound's utility in creating complex chemical structures with high yields (Sahu, Gupta, Singh, Yadav, Panwar, Kumar, Ram, Kumar, & Pratap, 2015).
Sensing Applications
The compound and its derivatives have also been explored for sensing applications. Guo et al. (2014) synthesized new polythiophene-based conjugated polymers for selective and sensitive detection of Hg2+ and Cu2+ in aqueous solutions, highlighting the potential for environmental monitoring and safety assessments (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).
Molecular Structure and Functionality Studies
Studies on the molecular structure and functionality of related compounds have provided insights into their potential applications. For instance, the functionalization of microporous lanthanide-based metal-organic frameworks by dicarboxylate ligands with methyl-substituted thieno[2,3-b]thiophene groups was explored by Wang et al. (2016), showing sensing activities and magnetic properties. This research opens avenues for applications in gas adsorption, sensing, and magnetic materials (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).
Mechanism of Action
Target of Action
It’s structurally related to fmoc-lys(ddiv)-oh, a double protected amino acid (lysine) used in peptide manufacturing . The ivDde protective group, which is part of the compound’s structure, possesses higher orthogonality regarding Boc and Fmoc in comparison to Dde .
Mode of Action
Based on its structural similarity to fmoc-lys(ddiv)-oh, it may interact with its targets in a similar manner . The Ddiv protection is stable to piperidine , suggesting that the compound might exhibit stability in certain chemical environments.
Action Environment
The ddiv protection in its structure is known to be stable to piperidine , suggesting that the compound might exhibit stability in certain chemical environments.
properties
IUPAC Name |
methyl 3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2)6-11(17)9(12(18)7-15)8-16-10-4-5-21-13(10)14(19)20-3/h4-5,8,17H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJXFXDVUAVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(SC=C2)C(=O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)


![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)
![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2869031.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)

![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)